n-Benzyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride
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Overview
Description
This compound is an off-white solid . It is also known by its IUPAC name, N-benzyl (4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H14N2S.2ClH/c1-10-12(15-9-14-10)8-13-7-11-5-3-2-4-6-11;;/h2-6,9,13H,7-8H2,1H3;2*1H
. This indicates that the molecule consists of a benzyl group attached to a 4-methyl-1,3-thiazol-5-yl)methanamine, along with two chloride ions. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 291.24 .Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Researchers have also synthesized derivatives with potential antibacterial activity .
- Compound (Fig. 22) displayed better antibacterial activity compared to linezolid .
- Indole derivatives containing a benzo[d]thiazole moiety have shown anti-inflammatory and analgesic activities. Notably, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these properties .
- Researchers have explored 1,2,3-triazole derivatives for their antiproliferative effects. For example, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells .
- 1,4-disubstituted 1H-1,2,3-triazoles find applications as agrochemicals. These compounds play roles as photostabilizers, dyes, and anticorrosives .
- Thiazoles have been studied in the context of antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties. While specific studies on n-Benzyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride are limited, its thiazole scaffold suggests potential in these areas .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Properties
Antiproliferative Activity
Agrochemical Applications
Other Potential Applications
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-10-12(15-9-14-10)8-13-7-11-5-3-2-4-6-11;;/h2-6,9,13H,7-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSPIMJLCSHZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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